Product packaging for 1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one(Cat. No.:)

1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B8716754
M. Wt: 211.22 g/mol
InChI Key: LQAKRSXPUIKTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one is a chemical compound based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to purine bases . This scaffold is recognized as a privileged structure in the design of kinase inhibitors and is investigated for its potential in oncology research . Pyrazolo[3,4-b]pyridine derivatives are established as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription . Compounds within this class have demonstrated mechanism-based anti-cancer activity by arresting the cell cycle in phases such as S or G2/M and by inducing apoptosis (programmed cell death) in various human cancer cell lines, including Hela, MCF7, and HCT-116 . The primary research value of these compounds lies in their ability to act as ATP-competitive inhibitors, fitting into the ATP-binding pockets of kinase targets like CDK2 and CDK9 . Researchers utilize these molecules as chemical tools to study cell cycle dynamics, kinase signaling pathways, and mechanisms of programmed cell death. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O B8716754 1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C12H9N3O/c16-12-10-7-4-8-13-11(10)15(14-12)9-5-2-1-3-6-9/h1-8H,(H,14,16)

InChI Key

LQAKRSXPUIKTEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N2

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 2h Pyrazolo 3,4 B Pyridin 3 One and Its Analogues

Classic Synthetic Routes to Pyrazolo[3,4-b]pyridin-3-one Derivatives

Traditional methods for the construction of the pyrazolo[3,4-b]pyridin-3-one core have historically relied on condensation and cyclization reactions, which form the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) structure.

Condensation Reactions Involving 3-amino-1-phenylpyrazolin-5-one with 1,3-Dicarbonyl Compounds or 2-Pyrone Derivatives

One of the most established methods for synthesizing the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound. mdpi.com In this approach, 3-amino-1-phenylpyrazolin-5-one (or its tautomer, 5-amino-1-phenyl-1H-pyrazol-3-ol) serves as a key building block. The reaction typically proceeds by treating the aminopyrazole with a 1,3-dicarbonyl compound in a solvent such as glacial acetic acid, often under reflux or microwave irradiation. mdpi.com

The mechanism involves a nucleophilic attack from the aminopyrazole onto the carbonyl groups of the 1,3-dicarbonyl compound, leading to a cyclocondensation reaction and the formation of the fused pyridine ring. mdpi.com If the 1,3-dicarbonyl compound is unsymmetrical, the reaction can lead to the formation of two different regioisomers. The ratio of these isomers is dependent on the relative electrophilicity of the two carbonyl groups. For instance, when using a fluorinated dicarbonyl compound like 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group (adjacent to the trifluoromethyl group) is preferentially attacked. mdpi.com

Reactant 1Reactant 2 (1,3-Dicarbonyl)ConditionsProductRef
5-Amino-3-methyl-1-phenylpyrazoleAcetylacetoneAcetic Acid, Reflux4,6-Dimethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine mdpi.com
5-Aminopyrazole1,1,1-Trifluoropentane-2,4-dioneAcetic Acid, Reflux4-(Trifluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine mdpi.com
5-Amino-1-phenylpyrazole (B52862)(E)-4-aryl-but-3-en-2-onesZrCl₄, EtOH/DMF, 95 °C4-Aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com

While the reaction with 1,3-dicarbonyls is well-documented, the specific use of 2-pyrone derivatives for the synthesis of 1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one is less commonly reported in readily available literature. However, the general reactivity of aminopyrazoles suggests a plausible reaction pathway. 2-Pyrones can act as 1,3-dielectrophiles, and a reaction with an aminopyrazole could proceed via a Michael addition followed by an intramolecular cyclization and elimination to form the pyridinone ring. This type of reaction would be analogous to other known syntheses of fused pyridine systems.

Gould–Jacobs Reaction Analogues for Pyrazolo[3,4-b]pyridine Synthesis

The Gould–Jacobs reaction is a classic method for the synthesis of quinolines and can be adapted to produce pyrazolo[3,4-b]pyridines. In this analogue reaction, a 3-aminopyrazole (B16455) derivative is used in place of an aniline. The aminopyrazole is reacted with a malonic acid derivative, such as diethyl 2-(ethoxymethylene)malonate.

The reaction mechanism begins with a nucleophilic attack by the amino group of the pyrazole on the enol ether of the malonate derivative, leading to the elimination of ethanol (B145695). This is followed by a thermal cyclization, where a second molecule of ethanol is eliminated, forming the 4-hydroxy-pyrazolo[3,4-b]pyridine derivative. These products exist predominantly in their 4-oxo tautomeric form. Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can convert the 4-hydroxy group to a 4-chloro substituent, providing a versatile intermediate for further functionalization.

Aminopyrazole DerivativeMalonate DerivativeConditionsProduct TypeRef
3-AminopyrazoleDiethyl 2-(ethoxymethylene)malonate1. Condensation 2. Thermal Cyclization 3. POCl₃4-Chloro-1H-pyrazolo[3,4-b]pyridine
Substituted 3-AminopyrazoleDiethyl 2-(ethoxymethylene)malonate1. Condensation 2. Thermal Cyclization (no POCl₃)4-Hydroxy-1H-pyrazolo[3,4-b]pyridine

Modern and Advanced Synthetic Strategies

More recent synthetic methodologies focus on improving efficiency, atom economy, and molecular diversity through multi-component reactions, metal-catalyzed functionalization, and green chemistry principles.

Multi-Component Reactions (MCRs) for Pyrazolo[3,4-b]pyridine Scaffold Assembly

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds like pyrazolo[3,4-b]pyridines in a single step. These reactions combine three or more starting materials in a one-pot synthesis, offering high efficiency and atom economy.

A common MCR approach involves the reaction of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group (such as a β-ketoester or malononitrile). The mechanism typically begins with the condensation of the aldehyde and the active methylene compound to form a 1,3-CCC-biselectrophile. The 5-aminopyrazole then acts as a dinucleophile, reacting with the biselectrophile to construct the pyridine ring. mdpi.com

Metal-Catalyzed Coupling Reactions (e.g., Suzuki–Miyaura, Heck) for Pyrazolo[3,4-b]pyridine Functionalization

Metal-catalyzed cross-coupling reactions are indispensable for the functionalization of the pyrazolo[3,4-b]pyridine core, allowing for the introduction of a wide range of substituents. The Suzuki-Miyaura and Heck reactions are particularly useful for creating C-C bonds.

The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups onto the pyrazolo[3,4-b]pyridine scaffold. This reaction typically involves the palladium-catalyzed coupling of a halogenated pyrazolo[3,4-b]pyridine (e.g., a chloro- or iodo-derivative) with a boronic acid or boronate ester. By using starting materials with multiple halogen substituents, such as 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, sequential and chemoselective couplings can be achieved to synthesize diaryl-substituted derivatives.

The Heck reaction provides a method for the alkenylation of pyrazolo[3,4-b]pyridines. This palladium-catalyzed reaction couples a halo-pyrazolo[3,4-b]pyridine with an alkene in the presence of a base. This allows for the introduction of vinyl groups, which can be further modified.

Microwave-Assisted Synthesis and Green Chemistry Approaches in Pyrazolo[3,4-b]pyridine Chemistry

In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyrazolo[3,4-b]pyridines, particularly in multi-component reactions. The rapid heating provided by microwave irradiation can accelerate the cyclocondensation steps, often leading to cleaner reactions with fewer byproducts.

Green chemistry approaches focus on reducing the environmental impact of chemical processes. In the context of pyrazolo[3,4-b]pyridine synthesis, this includes:

Use of greener solvents: Replacing traditional organic solvents with water or ionic liquids.

Solvent-free reactions: Conducting reactions by heating the neat reactants, which reduces waste and simplifies purification.

Use of green catalysts: Employing catalysts that are non-toxic, reusable, and efficient. For example, ZrCl₄ has been used as a green Lewis acid catalyst due to its low toxicity and stability.

Ultrasound-assisted synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating.

Green ApproachSpecific MethodReactantsConditionsAdvantagesRef
Microwave-AssistedMulti-component reaction5-Aminopyrazole, aldehyde, β-ketonitrileAcetic acid, microwave irradiationReduced reaction time, improved yield
Green CatalystCondensation reaction5-Amino-1-phenylpyrazole, α,β-unsaturated ketoneZrCl₄, EtOH/DMFLow toxicity, stable catalyst mdpi.com
Solvent-FreeCondensation5-Aminopyrazole, azlactoneHeating at 150 °CNo solvent waste, easy work-up
Ultrasound-AssistedMulti-component reactionBenzaldehyde, ethyl cyanoacetate, 3-amino-5-methylpyrazolep-TSA, water, sonicationShorter reaction time, higher yield, aqueous medium

Ionic Liquid Catalysis in Pyrazolo[3,4-b]pyridine Synthesis

Ionic liquids (ILs) have emerged as environmentally benign alternatives to traditional organic solvents in chemical synthesis, offering advantages such as mild reaction conditions, high yields, and simplified work-up procedures. tandfonline.comtandfonline.com Their application in the synthesis of pyrazolo[3,4-b]pyridine derivatives has demonstrated considerable efficiency.

One notable approach involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid medium, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), without the need for an external catalyst. tandfonline.comtandfonline.com This method proceeds with high yields, typically ranging from 80% to 96%. researchgate.net The ionic liquid not only acts as the solvent but also facilitates the reaction, leading to the formation of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. tandfonline.com The use of [bmim]Br was found to be more effective in terms of yield and reaction time compared to other ionic liquids. tandfonline.com

Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), have also been utilized as catalysts in the cyclocondensation of 5-amino-3-aryl-1-phenylpyrazoles with p-substituted benzoylacetonitriles and aryl aldehydes. jocpr.com This method highlights the dual role of the ionic liquid as both a solvent and a basic catalyst, promoting the reaction under green conditions and allowing for the reusability of the catalyst. jocpr.com Furthermore, PEG1000-based dicationic acidic ionic liquids have been successfully employed as recyclable catalysts in one-pot, multicomponent syntheses of benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones, showcasing the versatility of ILs in complex heterocyclic constructions. researchgate.net

Table 1: Ionic Liquid-Mediated Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
ReactantsIonic Liquid/CatalystProduct TypeYield (%)Reference
3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones[bmim]Br3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines80-96 tandfonline.comresearchgate.net
5-amino-3-aryl-1-phenylpyrazoles, p-substituted benzoylacetonitriles, and aryl aldehydes[bmIm]OHPyrazolo[3,4-b]pyridines- jocpr.com
Aromatic aldehydes, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and 2-hydroxynaphthalene-1,4-dionePEG1000-based dicationic acidic ionic liquid4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-dionesHigh researchgate.net

Ring-Closing Methodologies for Pyrazolo[3,4-b]pyridine Formation

The construction of the pyridine ring onto a pre-existing pyrazole core is a common and effective strategy for synthesizing pyrazolo[3,4-b]pyridines. nih.gov These ring-closing methodologies often involve the reaction of a 5-aminopyrazole derivative, acting as a dinucleophile, with a 1,3-bis-electrophilic reagent. nih.gov

A variety of 1,3-dicarbonyl compounds and their synthetic equivalents serve as the three-carbon electrophilic component. For instance, the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones in the presence of a catalyst like ZrCl₄ has been used to synthesize novel pyrazolo[3,4-b]pyridines. mdpi.com The reaction mechanism is believed to proceed through a Michael addition of the 5-aminopyrazole to the unsaturated ketone, followed by intramolecular cyclization and subsequent aromatization via dehydration and oxidation. nih.gov

Another significant ring-closing strategy is the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate as the electrophile. nih.gov The reaction with a 3-aminopyrazole derivative leads to the formation of a 4-hydroxypyrazolo[3,4-b]pyridine intermediate, which can then be converted to the corresponding 4-chloro derivative using reagents like POCl₃. nih.gov

More recent developments include the cyclization of 3-acylpyridine N-oxide tosylhydrazones. nih.gov This method proceeds at room temperature and offers moderate regiocontrol over the formation of pyrazolo[3,4-b]pyridines and their pyrazolo[4,3-c]pyridine isomers by varying the electrophile and solvent combination. nih.gov This approach is advantageous as it circumvents the need for harsh conditions often required to introduce a leaving group on the pyridine ring. nih.gov Additionally, a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes has been developed, allowing for the switchable synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.gov

One-Pot Synthesis Protocols for Pyrazolo[3,4-b]pyridin-3-one

One-pot, multi-component reactions (MCRs) represent a highly efficient approach for the synthesis of complex molecules like pyrazolo[3,4-b]pyridin-3-ones from simple starting materials in a single step. These protocols are characterized by their atom economy, operational simplicity, and ability to generate structural diversity. alliedacademies.org

A notable one-pot, four-component reaction involves the condensation of 3-aryl-3-oxopropanenitriles, 1-aryl-3-methyl-1H-pyrazol-5(4H)-one, arylglyoxals, and ammonium (B1175870) acetate. alliedacademies.org Using a magnetic layered double hydroxide (LDH) nanocatalyst in an ethanol/water mixture, this method affords 4-aroyl-3-methyl-1,6-diaryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives in good yields (70-85%). alliedacademies.org

Another efficient one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones is based on the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones). beilstein-journals.orgbeilstein-archives.org This process can be performed under solvent-free conditions to yield an intermediate, which then undergoes elimination of a benzamide (B126) molecule in a superbasic medium (t-BuOK/DMSO) to furnish the final product in high yield. beilstein-journals.orgbeilstein-archives.org

Microwave irradiation has also been effectively employed in MCRs to accelerate the synthesis of pyrazolo[3,4-b]pyridine derivatives. For example, the reaction of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with aromatic aldehydes and β-ketonitriles or pyruvic acid in acetic acid can be performed under microwave heating to efficiently produce the desired products. nih.gov These one-pot methodologies provide rapid and versatile access to a wide range of substituted pyrazolo[3,4-b]pyridines. nih.gov

Table 2: Comparison of One-Pot Synthesis Protocols
ProtocolReactantsKey ConditionsProduct TypeYield (%)Reference
Four-Component Reaction3-aryl-3-oxopropanenitriles, 1-aryl-3-methyl-1H-pyrazol-5(4H)-one, arylglyoxals, ammonium acetateMagnetic LDH nanocatalyst, EtOH/H₂O, reflux4-aroyl-3-methyl-1,6-diaryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles70-85 alliedacademies.org
Two-Step, One-Pot Reaction5-aminopyrazoles, azlactonesSolvent-free heating, then t-BuOK/DMSO4-arylpyrazolo[3,4-b]pyridin-6-onesUp to 81 beilstein-journals.org
Multi-Component Reaction5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, aromatic aldehydes, β-ketonitriles/pyruvic acidMicrowave irradiation, acetic acidSubstituted pyrazolo[3,4-b]pyridines- nih.gov

Synthesis via Isobenzofuranone Ring Opening

A novel and regioselective one-step synthesis of fully functionalized pyrazolo[3,4-b]pyridines has been developed utilizing an isobenzofuranone ring-opening strategy. conicet.gov.arresearchgate.netnih.gov This method involves the microwave-assisted reaction between N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione, which serves as a 1,3-bis-electrophilic reagent. conicet.gov.arnih.gov

The reaction mechanism is initiated by a Michael-type addition of the aminopyrazole to the exocyclic double bond of the isobenzofuranone derivative. conicet.gov.arnih.gov This step leads to the opening of the isobenzofuranone ring, forming a pyrazolyl-enamine intermediate. researchgate.net Subsequent intramolecular cyclization through the attack of the pyrazole nitrogen onto one of the ketone carbonyls, followed by dehydration, affords the final pyrazolo[3,4-b]pyridine product. conicet.gov.ar

This synthetic route is remarkable for its ability to produce highly functionalized products possessing both acetyl and carboxyl groups in a single step, with good yields and short reaction times. conicet.gov.arnih.gov The isolation of the cyclization intermediate has provided strong evidence for the proposed reaction pathway. conicet.gov.arnih.gov The regioselectivity of this domino aza-Michael-cyclization-dehydration sequence has been confirmed through NMR measurements and X-ray diffraction analysis. conicet.gov.arresearchgate.net

Regioselective Strategies for Building Block Synthesis

Regioselectivity is a critical aspect in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials, as it dictates the final substitution pattern of the heterocyclic core. nih.gov Various strategies have been developed to control the regiochemical outcome of the cyclization reactions.

In reactions involving unsymmetrical 1,3-dicarbonyl compounds, the regioselectivity is governed by the relative electrophilicity of the two carbonyl groups. For instance, when using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl (CF₃) group reacts preferentially, directing the position of the CF₃ group to the C4 position of the final pyrazolo[3,4-b]pyridine ring. nih.gov

Scaffold hopping is another strategy employed to design and synthesize structurally novel derivatives with desired regiochemistry. rsc.org This approach, often guided by computational methods like molecular docking, allows for the rational design of building blocks to achieve specific interactions with biological targets. For example, in the synthesis of TRK inhibitors, a pyrazolo[3,4-b]pyridine scaffold was designed where the pyrazole portion acts as a hydrogen bond center and the pyridine part engages in π-π stacking interactions. rsc.orgnih.gov The synthesis of the required building blocks, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine, and their subsequent functionalization are planned to ensure the correct placement of substituents for optimal activity. rsc.orgnih.gov

Furthermore, cascade reactions, such as the 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes, have demonstrated excellent regioselectivity, affording only the C6-substituted pyrazolo[3,4-b]pyridine products. nih.gov These regioselective strategies are crucial for the efficient and predictable synthesis of specific isomers of pyrazolo[3,4-b]pyridines for various applications.

Reaction Mechanisms and Chemical Transformations of 1 Phenyl 2h Pyrazolo 3,4 B Pyridin 3 One

Mechanistic Investigations of Pyrazolo[3,4-b]pyridine Formation Reactions

The construction of the pyrazolo[3,4-b]pyridine core is primarily achieved through two strategic approaches: annulating a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or, conversely, forming a pyrazole ring on a pyridine precursor. nih.govresearchgate.net The former strategy, which is more common, typically utilizes a 5-aminopyrazole as a key building block. nih.gov

Detailed Mechanisms of Condensation and Cyclization Processes

The most prevalent method for synthesizing the pyrazolo[3,4-b]pyridine ring system involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov The 5-aminopyrazole acts as a 1,3-dinucleophile, possessing two reactive sites: the exocyclic amino group (-NH2) and the C4 carbon of the pyrazole ring. nih.gov The reaction with a 1,3-dicarbonyl, a biselectrophile, initiates with a nucleophilic attack on one of the carbonyl groups, followed by dehydration. nih.gov A second intramolecular nucleophilic attack by the remaining nucleophilic site on the second carbonyl group leads to the formation of a six-membered ring intermediate. nih.gov Subsequent dehydration yields the aromatic pyrazolo[3,4-b]pyridine system. nih.gov There is currently no definitive consensus on the initial attacking nucleophile—whether it is the amino group or the C4 carbon—as different studies have presented conflicting results. nih.gov

Alternative mechanisms are employed with different electrophilic partners:

Reaction with α,β-Unsaturated Ketones : In this variation, the more nucleophilic C4 carbon of the 5-aminopyrazole is believed to initiate the reaction via a Michael addition to the unsaturated system. nih.gov This is followed by an intramolecular attack of the amino group on the carbonyl carbon and subsequent dehydration and oxidation to furnish the final product. nih.gov

Three-Component Reactions : To circumvent regioselectivity issues, an in situ generation of the 1,3-biselectrophile can be achieved through a three-component reaction involving a 5-aminopyrazole, an aldehyde, and a ketone. mdpi.com The mechanism commences with a condensation between the aldehyde and the ketone to form an α,β-unsaturated carbonyl species, which then reacts with the aminopyrazole as described above. nih.gov

Cascade 6-endo-dig Cyclization : A distinct mechanistic pathway involves the reaction of 5-aminopyrazoles with alkynyl aldehydes. mdpi.comnih.gov The process begins with condensation to form an imine intermediate. nih.gov A silver salt catalyst then coordinates to the alkyne, activating it for a 6-endo-dig cyclization, which is followed by demetallation to yield the pyrazolo[3,4-b]pyridine product. mdpi.comresearchgate.net

A summary of common condensation partners for 5-aminopyrazoles in the synthesis of the pyrazolo[3,4-b]pyridine core is presented below.

Condensation PartnerKey Mechanistic StepsRef.
1,3-Dicarbonyl CompoundsSequential nucleophilic attack, cyclization, dehydration nih.gov
α,β-Unsaturated KetonesMichael addition, cyclization, dehydration, oxidation nih.gov
Aldehyde + Ketone (3-component)In situ enone formation, Michael addition, cyclization mdpi.com
Alkynyl AldehydesImine formation, metal-catalyzed 6-endo-dig cyclization mdpi.com
Azlactones (domino reaction)Domino reaction followed by elimination in superbasic media nih.gov

Regioselectivity in Pyrazolo[3,4-b]pyridine Synthesis

When a non-symmetrical 1,3-dicarbonyl compound is used as the starting material, the formation of two different regioisomers is possible. nih.govmdpi.com The regiochemical outcome of the reaction is dictated by the relative electrophilicity of the two distinct carbonyl groups. mdpi.com A significant difference in electrophilicity can lead to high regioselectivity, with yields potentially exceeding 80%. nih.govmdpi.com

For instance, in the reaction between 5-aminopyrazole and 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl (CF3) group is substantially more electrophilic. nih.govmdpi.com Experimental results indicate that the initial nucleophilic attack occurs at this more reactive carbonyl. mdpi.com The final product has the CF3 group at the C4 position of the pyrazolo[3,4-b]pyridine ring, which implies that the C4 of the pyrazole was the initial attacker, followed by the amino group attacking the second carbonyl. nih.govmdpi.com

Conversely, methods utilizing alkynyl aldehydes have demonstrated excellent regioselectivity, exclusively affording C6-substituted pyrazolo[3,4-b]pyridines. nih.gov This high degree of control highlights how the choice of synthetic strategy can effectively direct the regiochemical outcome. nih.govnih.gov Similarly, highly regioselective one-pot syntheses have been developed using other starting materials, such as 3-arylidene-1-pyrrolines. nih.gov

Reactivity of the 1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one Core

The pyrazolo[3,4-b]pyridine nucleus is a polarized aromatic system, with an electron-rich pyrazole ring fused to an electron-deficient pyridine ring. cdnsciencepub.com This electronic distribution, along with the potential for tautomerism, dictates its reactivity and allows for extensive functionalization.

Functionalization Strategies on the Pyrazolo[3,4-b]pyridine Ring System

The pyrazolo[3,4-b]pyridine scaffold can be modified at multiple positions, enabling the synthesis of diverse derivatives. nih.gov Post-synthesis functionalization often employs modern cross-coupling reactions, particularly on halogenated precursors.

Key strategies include:

Gould-Jacobs Reaction : This method provides access to 4-chloro-1H-pyrazolo[3,4-b]pyridines, which are valuable intermediates for further derivatization via nucleophilic substitution or cross-coupling reactions. nih.govmdpi.com

Halogenation and Cross-Coupling : Direct halogenation of the pyrazolo[3,4-b]pyridine core or synthesis from halogenated precursors allows for the introduction of various substituents. mdpi.com Iodine-functionalized products, for example, can undergo Suzuki, Sonogashira, and Heck coupling reactions to introduce aryl, alkynyl, and alkenyl groups, respectively. mdpi.comresearchgate.net Selenization is also possible. mdpi.com

Vectorial Functionalization : Drawing parallels from the isomeric pyrazolo[3,4-c]pyridine system, a range of selective functionalization techniques can be applied. rsc.orgworktribe.com These include palladium-catalyzed Buchwald-Hartwig amination, tandem borylation and Suzuki-Miyaura cross-coupling, and selective metalation followed by reaction with various electrophiles. rsc.orgworktribe.com

Derivatization at Specific Nitrogen and Carbon Positions (e.g., N1, C3, C4, C5, C6)

The ability to selectively introduce substituents at specific positions is crucial for tuning the properties of the molecule. nih.gov

N1 Position : The N1 position is typically substituted by starting the synthesis with an N1-substituted 5-aminopyrazole, such as 5-amino-1-phenylpyrazole (B52862). mdpi.com Alternatively, N-alkylation reactions can be performed on the final heterocyclic system if the N1 position is unsubstituted. rsc.org

C3 Position : The substituent at the C3 position is generally determined by the starting pyrazole. For example, using a 3-methyl-5-aminopyrazole will result in a 3-methyl-pyrazolo[3,4-b]pyridine. nih.gov The Vilsmeier-Haack reaction on acetamidopyrazoles can also be used to construct the pyridine ring and introduce functionality. researchgate.net

C4, C5, and C6 Positions : These positions on the pyridine moiety are functionalized based on the choice of the 1,3-dicarbonyl synthon or through subsequent modifications of the formed ring. nih.gov For instance, condensation of 5-amino-1-phenylpyrazole with (E)-4-arylbut-3-en-2-ones yields 4-aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com The carbonitrile group at C5 has been shown to react with reagents like sodium azide (B81097) to form a fused tetrazole ring. researchgate.net

The table below summarizes some common derivatization approaches for the pyrazolo[3,4-b]pyridine ring.

PositionDerivatization MethodPrecursor/ReagentResultRef.
N1N-AlkylationAlkyl halideN1-Alkyl derivative rsc.org
C3Vilsmeier-Haack5-AcetamidopyrazoleC3-Methyl derivative researchgate.net
C4Gould-Jacobs ReactionDiethyl 2-(ethoxymethylene)malonate, POCl34-Chloro derivative nih.gov
C4Suzuki Coupling4-Bromo derivative, Boronic acid4-Aryl derivative nih.gov
C5Buchwald-Hartwig Amination5-Halo derivative, Amine5-Amino derivative rsc.org
C6Condensationα,β-Unsaturated ketoneC6-Alkyl/Aryl derivative mdpi.com

Tautomerism and its Impact on Reactivity and Structure (1H- and 2H-isomers of pyrazolo[3,4-b]pyridines)

Pyrazolo[3,4-b]pyridines with a hydrogen on a pyrazole nitrogen can exist in two tautomeric forms: the 1H- and 2H-isomers. nih.govresearchgate.net For the fully aromatic, unsubstituted parent ring, quantum mechanical calculations have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer. nih.gov Consequently, 1H-isomers are far more prevalent in the literature. nih.gov The 2H-tautomer may be favored in specific cases, such as when the pyridine ring is partially saturated (e.g., a tetrahydropyridone). nih.gov

The tautomeric equilibrium can be influenced by the solvent. nih.gov Studies on the related pyrazolo[3,4-b]quinoline system have shown a dynamic equilibrium between tautomers in aliphatic solvents, which is affected by specific interactions with the solvent molecules. nih.gov

In the context of the title compound, this compound, the presence of the phenyl group at N1 prevents the 1H/2H tautomerism of the pyrazole ring. However, the "-3-one" suffix indicates the presence of a carbonyl group on the pyridine ring, which introduces keto-enol tautomerism (the pyridin-3-one vs. the pyrazolo[3,4-b]pyridin-3-ol). While the aromatic pyridinol form is possible, pyridone tautomers at other positions (C4 and C6) are often more stable than their corresponding hydroxy-pyridine forms. nih.gov This tautomerism significantly impacts reactivity; the pyridinone form has a reactive N-H bond and a carbonyl group, whereas the pyridinol form possesses a phenolic hydroxyl group and a fully aromatic pyridine ring, leading to different outcomes in chemical reactions. clockss.org

Alkylation and Acylation Reactions of Pyrazolic Nitrogen

The pyrazolic nitrogen atoms of the this compound system are nucleophilic centers that can readily participate in alkylation and acylation reactions. These transformations are crucial for introducing diverse substituents, thereby modulating the physicochemical and biological properties of the core structure.

Alkylation Reactions:

The alkylation of pyrazolo[3,4-b]pyridin-3-one derivatives has been investigated, demonstrating the reactivity of the pyrazole nitrogen. In a study by Rakib and colleagues, the alkylation of a pyrazolo[3,4-b]pyridin-3-one derivative was achieved using allyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) at reflux. This reaction proceeds via the deprotonation of the pyrazolic nitrogen by the strong base to form a nucleophilic pyrazolate anion, which then undergoes a nucleophilic substitution reaction with the alkyl halide.

The reaction conditions and outcomes for the alkylation of a representative pyrazolo[3,4-b]pyridin-3-one derivative are summarized in the table below.

ReactantReagentBaseSolventConditionsProductYield
6-methyl-4-(p-tolyl)-1-phenyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-oneAllyl bromideNaHTHFReflux1-allyl-6-methyl-4-(p-tolyl)-1-phenyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-oneModerate to Good
Table 1: Alkylation of a Pyrazolo[3,4-b]pyridin-3-one Derivative.

Acylation Reactions:

While specific examples of N-acylation on this compound are not extensively detailed in the available literature, the general reactivity of the pyrazole nucleus suggests that acylation is a feasible transformation. Typically, N-acylation of pyrazoles can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The reaction would proceed through the nucleophilic attack of the pyrazolic nitrogen on the carbonyl carbon of the acylating agent. The regioselectivity of acylation (i.e., at N1 or N2) can be influenced by steric and electronic factors of both the pyrazole substrate and the acylating agent, as well as the reaction conditions. For the this compound system, acylation would be expected to occur at the unsubstituted nitrogen of the pyrazole ring.

Late-Stage Functionalization Approaches (e.g., C-H Borylation followed by Oxidation)

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science for the diversification of complex molecules at a late step in a synthetic sequence. Among these methods, C-H borylation has emerged as a versatile tool for introducing a boron moiety, which can then be further transformed into a variety of functional groups.

C-H Borylation:

The direct C-H borylation of the this compound scaffold, while not specifically documented, can be anticipated based on established methodologies for other N-phenyl substituted heterocycles. Iridium- and rhodium-catalyzed C-H borylation reactions are widely used for the regioselective introduction of boronate ester groups onto aromatic and heteroaromatic rings.

For this compound, there are several potential sites for C-H borylation, including the phenyl ring and the pyridine ring. The regioselectivity of the borylation is typically governed by a combination of steric and electronic factors. In many iridium-catalyzed systems, borylation occurs at the least sterically hindered C-H bond. For the phenyl group at the 1-position of the pyrazole ring, this would likely favor borylation at the meta or para positions. The pyridine ring also presents C-H bonds that could be subject to borylation, with the regioselectivity being influenced by the substitution pattern and the specific catalyst system employed.

A general representation of a potential iridium-catalyzed C-H borylation reaction is shown below:

SubstrateBoron SourceCatalystLigandSolventConditionsPotential Product
This compoundBis(pinacolato)diboron (B2pin2)[Ir(cod)OMe]2 or Ir(I) precursorBipyridine or Phenanthroline derivativeAnhydrous, inert solvent (e.g., THF, octane)Elevated temperatureBorylated this compound
Table 2: General Conditions for a Potential C-H Borylation Reaction.

Oxidation of the Borylated Intermediate:

Once the boronate ester is installed on the this compound scaffold, it can be converted to a hydroxyl group through an oxidation reaction. A common and efficient method for this transformation is the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium perborate (B1237305) (NaBO₃) under basic conditions. This two-step sequence of C-H borylation followed by oxidation provides a powerful method for the formal C-H hydroxylation of the aromatic or heteroaromatic ring. This approach allows for the late-stage introduction of a hydroxyl group, which can serve as a handle for further functionalization or can be a key pharmacophoric feature in biologically active molecules.

The general transformation is depicted in the following reaction scheme:

Step 1: C-H Borylation this compound + B₂pin₂ --(Ir catalyst)--> Borylated intermediate

Step 2: Oxidation Borylated intermediate + H₂O₂/NaOH --> Hydroxylated this compound

This late-stage functionalization approach offers a significant advantage in the synthesis of derivatives of this compound, enabling the exploration of structure-activity relationships by introducing functionality at positions that might be difficult to access through traditional synthetic routes.

Structural Elucidation and Advanced Characterization of 1 Phenyl 2h Pyrazolo 3,4 B Pyridin 3 One Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental tools for the elucidation of the molecular structures of novel 1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provide complementary information to build a complete picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, DEPT-135) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

In the ¹H NMR spectra of various this compound analogues, the protons of the pyridine (B92270) and phenyl rings typically appear as multiplets in the aromatic region (δ 6.8–8.8 ppm). mdpi.com For instance, in a series of 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines, the H-3 proton of the pyrazolo[3,4-b]pyridine core resonates as a singlet around δ 8.07 ppm, while the H-5 proton appears as a singlet near δ 6.09 ppm. mdpi.com The signals for substituents on the core structure appear at characteristic chemical shifts, such as a singlet for a methyl group at C3 around δ 2.75 ppm. The presence of exchangeable protons, such as those from NH groups, can be confirmed by D₂O exchange experiments, where the corresponding signal disappears from the spectrum. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the pyrazolone (B3327878) ring is typically observed at a characteristic downfield chemical shift. mdpi.com For example, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a related compound with a carbonyl group, the C=O signal appears at δ 194.7 ppm. mdpi.com The carbons of the aromatic rings and the heterocyclic core resonate within the typical range of δ 100-160 ppm. mdpi.com For example, in a 4-fluoroaniline (B128567) substituted derivative, carbon signals were observed at δ 163.07, 161.46, 159.75, and 157.46 ppm, indicating the complex aromatic environment. mdpi.com

Two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC are often employed for unambiguous assignment of all proton and carbon signals, especially in complex substituted derivatives. mdpi.com DEPT-135 experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural elucidation.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for this compound Derivatives
Compound/DerivativeNucleusChemical Shift (δ ppm)AssignmentReference
1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide derivative¹H2.75 (s, 3H)CH₃
¹H7.10-7.89 (m, 15H)Ar-H
¹H8.11 (s, 1H)CH-imine
¹H8.23 (s, 1H)pyridine-H
4-(benzyloxy)-1-phenyl-6-(phenylamino)-1H-pyrazolo[3,4-b]pyridine¹H5.22 (s, 2H)benzyloxy CH₂ mdpi.com
¹H6.09 (s, 1H)H-5 mdpi.com
¹H8.07 (s, 1H)H-3 mdpi.com
¹³C70.48benzyloxy CH₂ mdpi.com
¹³C87.63C-5 mdpi.com
¹³C157.43C-O mdpi.com
¹³C160.83C-N mdpi.com
4-(4-fluorophenylamino)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyridine¹³C24.41, 25.73, 55.97piperidine CH₂ mdpi.com
¹³C88.89C-5 mdpi.com
¹³C163.07, 161.46, 159.75, 157.46Aromatic C mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its analogues. The IR spectra of these compounds exhibit characteristic absorption bands that correspond to the vibrational modes of specific bonds.

A key feature in the IR spectrum of the parent compound and its derivatives containing the pyrazolone ring is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1660-1700 cm⁻¹. mdpi.com For related pyrazole (B372694) structures, a C=O stretch has been noted at 1663 cm⁻¹. mdpi.com

The spectra also display characteristic bands for the C=N and C=C stretching vibrations of the aromatic and heterocyclic rings, which are usually found in the 1500–1650 cm⁻¹ range. mdpi.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from substituents like methyl groups appear just below 3000 cm⁻¹. In derivatives containing an NH group, a characteristic stretching vibration band appears in the region of 3200–3400 cm⁻¹. nih.gov For example, the IR spectrum of a carbohydrazide (B1668358) derivative showed absorption bands at ν=3250 and 3170 cm⁻¹, indicating the presence of NH₂ and NH groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carbonyl (C=O)Stretch1660 - 1700 mdpi.com
Imine/Aromatic (C=N, C=C)Stretch1500 - 1650 mdpi.com
Amine (N-H)Stretch3200 - 3400 nih.gov
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties (e.g., Fluorescence, NLO properties)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound derivatives. The absorption spectra typically show multiple bands corresponding to π→π* and n→π* transitions. For example, the UV-Vis spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, a related heterocyclic system, exhibits three main absorption bands at λₘₐₓ = 274 nm, 236 nm, and 202 nm. mdpi.com

Many pyrazolo[3,4-b]pyridine and the related pyrazolo[3,4-b]quinoline derivatives are known to exhibit significant fluorescence properties. mdpi.com The fluorescence behavior can be highly dependent on the substitution pattern and the solvent polarity. For instance, studies on 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxaline have shown that the presence and position of phenyl substituents significantly influence the fluorescence characteristics. researchgate.net A phenyl group at the C3 position was found to enhance fluorescence by increasing the contribution of π-π* transitions. researchgate.net The emission properties of these compounds make them potential candidates for applications as fluorescent probes and materials for electroluminescent devices. researchgate.net Some derivatives have been investigated as fluorescent sensors for cations. mdpi.com While the nonlinear optical (NLO) properties of this specific class of compounds are not extensively documented in the provided search results, the extended π-conjugated systems present in these molecules suggest potential for NLO activity.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com

Electron Spray Ionization (ESI) is a soft ionization technique commonly used for these compounds, often yielding the protonated molecule [M+H]⁺ as the base peak. mdpi.com For example, the ESI-MS spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine showed a signal for the [M+H]⁺ ion at m/z 224.09325. mdpi.com The fragmentation patterns observed in the mass spectra can provide valuable structural information. For related, more complex pyrazolo-fused systems, fragmentation is often initiated by the loss of small, stable molecules like CO (m/z 28) or HCN (m/z 27). asianpubs.orgresearchgate.net In some cases, the molecular ion peak itself is observed, as seen for several furochromone-condensed derivatives where molecular ion peaks were reported at m/z 300 (M⁺), 330 (M⁺), 310 (M⁺), and 338 (M⁺). nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure and offering insights into intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction Analysis of this compound Analogues

Single crystal X-ray diffraction studies on various analogues of this compound have provided detailed structural information. For example, the crystal structure of 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine revealed that the 1H-pyrazolo[3,4-b]pyridine system and the phenyl ring are both planar. nih.govnih.gov A key structural parameter is the dihedral angle between the pyrazolopyridine core and the N1-phenyl substituent, which was found to be 9.33 (10)° in this particular derivative. nih.govnih.gov This indicates a nearly coplanar arrangement, which can influence the electronic properties of the molecule.

The crystal packing of these compounds is often stabilized by various intermolecular interactions. In the case of the trimethyl derivative, the packing is stabilized by offset π–π stacking interactions between parallel pyrazolo[3,4-b]pyridine ring systems, with a face-to-face distance of 3.449 (6) Å. nih.govnih.gov In other derivatives, hydrogen bonding plays a crucial role in the crystal lattice. For example, the crystal structure of a phosphoramidate (B1195095) derivative of 1H-pyrazolo[3,4-b]pyridine showed a network of intermolecular interactions involving the phosphoramidate groups. researchgate.net

Interactive Data Table: Crystallographic Data for this compound Analogues
CompoundFormulaCrystal SystemSpace GroupKey Structural FeatureReference
3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridineC₁₅H₁₅N₃MonoclinicP2₁/cDihedral angle between rings: 9.33 (10)° nih.govnih.gov
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative-TriclinicP-1Phenyl ring nearly perpendicular to triazole/indole moieties mdpi.com
[Cu(CHpz₃)(PPh₃)][BF₄]C₂₈H₂₅BCuF₄N₆PMonoclinicP2₁/cTetracoordinated Cu(I) center mdpi.com

Conformational Analysis and Intermolecular Interactions in Crystal Structures

The three-dimensional architecture of this compound derivatives, as elucidated by single-crystal X-ray diffraction, reveals crucial insights into their conformational preferences and the non-covalent forces that govern their crystal packing. These studies are fundamental to understanding the structure-property relationships within this class of compounds.

Hydrogen bonding and π–π stacking are consistently observed as key structure-directing motifs. rsc.org Weak intermolecular C—H⋯N and C—H⋯O hydrogen bonds are common, linking adjacent molecules into larger assemblies like layers or columns. researchgate.netnih.govmdpi.com In the crystal structure of one derivative, pairs of molecules related by inversion symmetry are linked by C—H⋯N interactions. researchgate.net In another example, C—H⋯π interactions, with a distance of 2.432(3) Å between a hydrogen atom and a ring centroid, contribute to the crystal's stability. mdpi.com

Interactive Data Table 1: Crystallographic Data for Selected Pyrazolo[3,4-b]pyridine and Related Pyrazole Derivatives

Compound ReferenceFormulaCrystal SystemSpace GroupZ
Piperonal Chalcone Derivative nih.govC29H23N3O4TriclinicP-12
Pyrazole Derivative 4 nih.govC17H13N3O2TriclinicP-14
Pyrazole Derivative 5a nih.govC23H18N4OMonoclinicP21/n8
Indenothiazolyl Pyrazole researchgate.netC25H17ClFN3SMonoclinicP21/c4
Triazolo-pyridazino-indole 1 mdpi.comC20H15BrN6OSMonoclinicP218
Triazolo-pyridazino-indole 3 mdpi.comC20H15BrN6OSTriclinicP-14

Note: Z represents the number of formula units in the unit cell.

Interactive Data Table 2: Examples of Intermolecular Interactions in the Crystal Structures of Pyrazole Derivatives

Interaction TypeDonor-Acceptor/Rings InvolvedDistance (Å)Reference
C—H⋯NC—H and Pyrazole N- researchgate.net
C—H⋯πC-H and Phenyl Ring2.432(3) mdpi.com
C—H(pz)⋯π(ph')Pyrazole C-H and Phenyl Ring3.392 nih.gov
O—H⋯NCarboxyl O-H and Acridine N- mdpi.com
H⋯H Contacts-- nih.gov
H⋯C/C⋯H Contacts-- nih.gov
H⋯N/N⋯H Contacts-- nih.gov

Theoretical and Computational Chemistry Studies on 1 Phenyl 2h Pyrazolo 3,4 B Pyridin 3 One

Electronic Structure and Quantum Chemical Investigations

Specific quantum chemical investigations detailing the electronic structure of 1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one are not readily found in published literature. General studies on related pyrazolo[3,4-b]pyridine systems indicate that the electronic properties are influenced by the fusion of the electron-rich pyrazole (B372694) ring and the electron-deficient pyridine (B92270) ring. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and the resulting energy gap are key parameters that would be determined in such a study. These parameters are crucial for understanding the molecule's reactivity, stability, and potential for intermolecular interactions.

Density Functional Theory (DFT) Calculations for Pyrazolo[3,4-b]pyridine Derivatives

While specific DFT calculations for this compound are not documented, DFT has been widely applied to other pyrazolo[3,4-b]pyridine derivatives to elucidate their molecular properties. These calculations are typically performed using functionals like B3LYP with various basis sets to optimize the molecular geometry and predict electronic properties.

For related compounds, DFT studies have been used to calculate parameters such as:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: Ionization potential, electron affinity, and global hardness.

Molecular Electrostatic Potential (MEP): To identify sites susceptible to electrophilic and nucleophilic attack.

These computational insights are valuable for predicting the reactivity and interaction mechanisms of these compounds.

Molecular Modeling and Docking Simulations for Ligand-Biomolecule Interactions (In Vitro Context)

Molecular modeling and docking simulations are powerful tools to predict the binding affinity and interaction patterns of ligands with biological macromolecules. Numerous studies have employed these techniques for various pyrazolo[3,4-b]pyridine derivatives to explore their potential as inhibitors of enzymes like kinases and α-amylase.

In a typical molecular docking study, the following steps are performed:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (in this case, a pyrazolo[3,4-b]pyridine derivative) is optimized, and the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: The ligand is placed in the active site of the receptor, and various conformations and orientations are sampled to find the most favorable binding pose.

Scoring and Analysis: The binding affinity is estimated using a scoring function, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed.

For instance, docking studies on pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase A (TRKA) inhibitors have revealed docking scores in the range of -7 to -9 kcal/mol, indicating good binding affinity. Similarly, docking studies against α-amylase have been used to validate in vitro antidiabetic activity. However, specific docking studies for this compound against a particular biological target are not available in the reviewed literature.

Structure Activity Relationship Sar Studies of Pyrazolo 3,4 B Pyridin 3 One Analogues

Impact of Substituent Diversity on Biological Activity Profile

The biological activity of the pyrazolo[3,4-b]pyridine scaffold is highly dependent on the nature and position of its substituents. Modifications at various positions of the bicyclic ring system have been shown to significantly influence the potency and selectivity of these compounds across a range of biological targets, including kinases, adenosine (B11128) receptors, and their potential as anticancer agents.

Systematic modifications around the pyrazolo[3,4-b]pyridine core have provided valuable insights into the SAR of this heterocyclic system.

At the N1 position of the pyrazole (B372694) ring, the presence of a substituent is a common feature in many biologically active analogues. Analysis of a vast number of 1H-pyrazolo[3,4-b]pyridines indicates that a significant portion of these compounds bear a methyl group, followed by other alkyl groups or a phenyl ring at this position. nih.govresearchgate.net For instance, in a series of adenosine 5'-monophosphate-activated protein kinase (AMPK) activators, the exposure of the pyrazole N-H (implying no substitution at N1) was found to be essential for the activation potency. nih.gov This suggests that for certain targets, an unsubstituted N1 position may be crucial for forming key interactions, such as hydrogen bonds, with the target protein.

The C3 position is another critical point for modification. The diversity of substituents at this position is often explored, with hydrogen and methyl groups being the most common. nih.gov However, the introduction of larger, more complex moieties can lead to potent compounds with specific activities. For example, in a series of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a related scaffold, the presence of an aromatic ring at the equivalent position was found to be necessary for activity. acs.org

Substitutions at the C4 position have been shown to be pivotal for the activity of several classes of pyrazolo[3,4-b]pyridine derivatives. In the context of A1 adenosine receptor antagonists, 4-aminopyrazolo[3,4-b]pyridines have been synthesized and evaluated, with certain substitutions leading to high affinity and selectivity. acs.org For example, a p-methoxyphenylethylamino side chain at position 4 resulted in compounds with Ki values in the low nanomolar range. acs.org In another study on AMPK activators, para substitution on a diphenyl group, likely influencing the C4 position's environment, was proven to be essential for the activation potency. nih.gov

The C5 position also plays a role in modulating the biological activity. While a comprehensive analysis of substitution patterns shows that 4,6-disubstituted patterns are most common, 5-monosubstituted compounds also represent a significant portion of the described analogues. nih.gov

Finally, the C6 position has been a key site for modification in the development of anticancer agents. In a study on pyrazolo[3,4-b]pyridin-6-one derivatives, various substitutions at this position were explored. rsc.org The nature of the substituent at C6, often a hydrogen atom, a methyl, a phenyl, or a heterocyclic ring, is a determining factor for the biological activity profile of these compounds. nih.gov

PositionCommon SubstituentsImpact on Biological ActivityReference
N1 H, Methyl, Alkyl, PhenylUnsubstituted N-H may be crucial for AMPK activation. nih.govresearchgate.netnih.gov
C3 H, Methyl, Aromatic ringsAn aromatic ring can be essential for antitubercular activity in related scaffolds. nih.govacs.org
C4 Amino groups, Arylamino side chainsPivotal for A1 adenosine receptor antagonism and AMPK activation. nih.govacs.org
C5 VariousContributes to the overall substitution pattern influencing activity. nih.gov
C6 H, Methyl, Phenyl, HeterocyclesA key site for modification in developing anticancer agents. nih.govrsc.org

Bioisosteric Modifications and Pharmacophore Identification in Pyrazolo[3,4-b]pyridine Scaffolds

Bioisosteric modifications are a cornerstone of medicinal chemistry, and the pyrazolo[3,4-b]pyridine scaffold has been subjected to such changes to improve its drug-like properties. The concept of scaffold hopping, a form of bioisosteric replacement where the core molecular structure is changed while maintaining similar biological activity, has been applied to this class of compounds. nih.gov

Pharmacophore modeling is a powerful tool to identify the essential three-dimensional arrangement of functional groups required for biological activity. For a series of pyrazolo[3,4-b]pyridine derivatives acting as Tropomyosin receptor kinase (TRK) inhibitors, a pharmacophore model was generated. nih.gov This model identified key features, including a donor atom (nitrogen in the pyrazole ring), a ring feature (the pyrazole ring itself), an acceptor, and another ring feature represented by a nitrogen and a methylbenzene group. nih.gov Such models provide a blueprint for the design of new inhibitors with improved potency and selectivity. In another example, the merging of two different pyrazolo[4,3-c]pyridine ligands, based on their binding modes, led to a hybrid molecule with superior PEX14–PEX5 protein-protein interaction inhibitory activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyrazolo[3,4-b]pyridine Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These methodologies have been successfully applied to the pyrazolo[3,4-b]pyridine scaffold to understand the structural requirements for activity and to predict the potency of novel analogues.

A 3D-QSAR model was generated for a series of 4-aminopyrazolo[3,4-b]pyridines with affinity for the A1 adenosine receptor. acs.org This model helped to rationalize the structure-activity relationships of the novel compounds and provided insights into the key structural features that have a strong correlation with A1 antagonism. acs.orgresearchgate.net The information derived from such QSAR studies is invaluable for the rational design of more potent and selective pyrazolo[3,4-b]pyridine derivatives. researchgate.net These models can numerically describe the ligand features that impact affinity, guiding further synthetic efforts towards compounds with optimized biological profiles.

Molecular Interactions and Biochemical Mechanisms in Vitro Studies

Pyrazolo[3,4-b]pyridin-3-one Derivatives as Enzyme Modulators

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The primary mechanism of inhibition involves the competitive binding of these compounds to the ATP-binding site on the kinase. nih.gov X-ray crystallography studies of a 1H-pyrazolo[3,4-b]pyridine inhibitor bound to CDK2 have revealed that the inhibitor occupies the same space as the purine (B94841) ring of ATP. nih.gov This interaction is stabilized by the formation of crucial hydrogen bonds between the inhibitor and the protein backbone, specifically with the amino acid residue Leu83 in the hinge region of the kinase. nih.gov The strategic placement of substituents on the pyrazolopyridine core can further enhance binding affinity and selectivity for different CDK isoforms. For instance, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.gov

Compound/DerivativeTarget CDKIC₅₀Reference
SQ-67563CDK1/CDK2Potent, selective inhibitor (specific IC₅₀ not provided) nih.gov
WHR-2412CDK2- nih.gov
9a CDK2/CDK9- nih.gov
14g CDK2/CDK9- nih.gov

Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes. Both 5-aryl and 6-aryl substituted pyrazolo[3,4-b]pyridines have demonstrated significant inhibitory activity. Structure-activity relationship (SAR) studies have led to the development of compounds with IC₅₀ values in the low nanomolar and even sub-nanomolar range. For example, a series of 6-heteroaryl-pyrazolo[3,4-b]pyridines yielded a compound with an exceptional GSK-3 inhibitory activity, displaying an IC₅₀ value of 0.0008 µM. researchgate.net Further optimization of 1H-pyrazolo[3,4-b]pyridine derivatives has resulted in molecules with IC₅₀ values as low as 0.8 ± 0.4 nM. researchgate.net

Compound/Derivative SeriesTarget GSK-3 IsoformIC₅₀Reference
6-aryl-pyrazolo[3,4-b]pyridines (Compound 15 )GSK-30.001 µM researchgate.net
6-heteroaryl-pyrazolo[3,4-b]pyridines (Compound 16 )GSK-30.0008 µM researchgate.net
1H-Pyrazolo[3,4-b]pyridine derivative 21 hGSK-3α56 ± 6 nM researchgate.net
1H-Pyrazolo[3,4-b]pyridine derivative 22 hGSK-3α18 ± 2 nM researchgate.net
1H-Pyrazolo[3,4-b]pyridine derivative 23 hGSK-3α11 ± 2 nM researchgate.net
Optimized 1H-Pyrazolo[3,4-b]pyridine derivative 24 hGSK-3α0.8 ± 0.4 nM researchgate.net

Certain pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cyclic AMP (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which can modulate various inflammatory pathways. A notable example is a hybrid molecule linking tacrine (B349632) with a pyrazolo[3,4-b]pyridine moiety. This compound was found to be a potent inhibitor of PDE4D, with an IC₅₀ value of 0.271 μM. researchgate.net The development of selective PDE4 inhibitors from the pyrazolopyridine class holds therapeutic promise for inflammatory conditions.

Compound/DerivativeTarget PDE4 IsoformIC₅₀Reference
Tacrine-pyrazolo[3,4-b]pyridine hybrid (Compound 5 )PDE4D0.271 µM researchgate.net

In the context of metabolic disorders, pyrazolo[3,4-b]pyridine derivatives have been explored for their potential to inhibit α-amylase, a key enzyme in carbohydrate digestion. By slowing the breakdown of complex carbohydrates into simple sugars, these inhibitors can help manage postprandial hyperglycemia. In vitro studies have demonstrated the α-amylase inhibitory properties of novel pyrazole (B372694) derivatives. For instance, a series of thiazolidin-4-one derivatives bearing a 1-phenyl-1H-pyrazol-4-yl)methylene moiety showed remarkable inhibition of α-amylase. One particular compound exhibited 90.04% inhibition at a concentration of 100 μg/mL. rsc.org Molecular docking studies suggest that these compounds interact with the active site of human pancreatic α-amylase in a manner similar to the known inhibitor acarbose. rsc.org

Compound/DerivativeConcentration% InhibitionReference
5a (thiazolidin-4-one pyrazole hybrid)100 µg/mL90.04% rsc.org

TANK-binding kinase 1 (TBK1), a noncanonical IκB kinase, plays a crucial role in innate immunity and has been implicated in various diseases, including neuroinflammation and cancer. Rational drug design has led to the discovery of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and highly potent TBK1 inhibitors. nih.govtandfonline.comnih.govresearchgate.net Through systematic optimization, a standout compound, 15y , was identified, exhibiting an exceptionally low IC₅₀ value of 0.2 nM for TBK1. nih.govtandfonline.comnih.govresearchgate.net Molecular modeling suggests that the inhibitory activity is dependent on key interactions within the ATP-binding pocket of TBK1, with Asp157 being an important amino acid residue for binding. nih.gov

Compound/DerivativeTargetIC₅₀Reference
15y TBK10.2 nM nih.govtandfonline.comnih.govresearchgate.net
15e TBK175.3 nM nih.gov
BX795 (Reference Compound)TBK17.1 nM nih.gov
MRT67307 (Reference Compound)TBK128.7 nM nih.gov

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to the modulation of other clinically relevant enzymes, such as cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. A number of newly synthesized pyrazolo[3,4-b]pyridine derivatives have been evaluated for their in vitro inhibitory activity against COX-1 and COX-2. nih.gov Several of these compounds demonstrated not only potent COX-2 inhibition but also selectivity over the COX-1 isoform. Notably, some derivatives exhibited inhibitory activity superior to that of the well-known COX-2 inhibitor, celecoxib. nih.gov

Compound/DerivativeTargetIC₅₀Reference
IVb COX-2Better than Celecoxib nih.gov
IVh COX-2Better than Celecoxib nih.gov
IVj COX-2Better than Celecoxib nih.gov

Interactions with Other Biomolecular Targets (In Vitro)

The pyrazolo[3,4-b]pyridine core is a versatile scaffold that has been shown to interact with multiple biomolecular targets in vitro. These interactions underpin a range of biological effects, from antiviral to anti-angiogenic activities.

Anti-Enterovirus Replication Mechanisms (In Vitro)

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been identified as inhibitors of enterovirus replication. nih.gov While the precise mechanism for the 1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one structure is not fully detailed, structure-activity relationship (SAR) studies on related heterocyclic systems provide insights. For the closely related pyrazolo[3,4-d]pyrimidines, the presence of a phenyl group at the N-1 position was found to significantly influence anti-enteroviral activity. nih.gov Certain derivatives have demonstrated high efficacy in inhibiting the replication of coxsackievirus B3 and enterovirus 71 at nanomolar concentrations, with no apparent cytotoxicity in host cell lines. nih.gov These compounds function by specifically targeting viral replication processes. nih.gov

Tubulin Polymerization Inhibition (In Vitro)

Certain N-phenyl-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization, a critical process in cell division. researchgate.netresearchgate.net Mechanistic studies indicate that these compounds can occupy the colchicine-binding pocket of tubulin, thereby disrupting microtubule dynamics. researchgate.net This interference with the cytoskeleton leads to an arrest of the cell cycle at the G2/M phase. researchgate.net One particular derivative, compound 15c (N-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine), demonstrated potent anti-proliferative activity against MCF-7 breast cancer cells. researchgate.net

Table 1: In Vitro Tubulin Polymerization Inhibition by a Pyrazolo[3,4-b]pyridine Derivative

Compound Target Cell Line IC₅₀ (µM) Mechanism of Action

Data sourced from research on N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines. researchgate.net

Anti-Angiogenic Mechanisms (In Vitro)

The inhibition of tubulin polymerization by pyrazolo[3,4-b]pyridine derivatives is also linked to anti-angiogenic effects. nih.govresearchgate.net Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and involves the proliferation and migration of endothelial cells. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVEC) have shown that potent tubulin-inhibiting pyrazolo[3,4-b]pyridine derivatives can block cell migration, invasion, and the formation of tube-like structures. researchgate.net These compounds were also observed to disrupt newly formed tubes and modulate the activity of matrix metalloproteinase-9 (MMP-9) and tissue inhibitor of metalloproteinases-1 (TIMP-1), which are key regulators of angiogenesis. researchgate.net

Affinity for Amyloid Plaques (In Vitro)

Novel derivatives of 1-phenyl-1H-pyrazolo[3,4-b]pyridine have demonstrated a notable affinity for β-amyloid (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease. mdpi.comresearchgate.net In vitro studies using brain tissue from Alzheimer's patients have shown that specific dimethylamino- and pyrene-substituted compounds exhibit high and selective binding to these plaques. mdpi.comresearchgate.net This binding was visualized using fluorescence confocal microscopy, highlighting the potential of this chemical scaffold in the development of probes for Aβ plaque detection. mdpi.comresearchgate.net The planar, rigid, and conjugated structure of these molecules contributes to their fluorescent properties and their ability to intercalate with the β-sheet structures of amyloid aggregates. mdpi.com

Mechanistic Insights into Cellular Activities (In Vitro)

The interactions of this compound derivatives at the molecular level translate into significant effects on cellular processes, particularly cell growth and proliferation.

Modulation of Cell Growth and Proliferation (In Vitro)

A significant body of in vitro research has focused on the antiproliferative activities of the pyrazolo[3,4-b]pyridine class of compounds against various human cancer cell lines. mdpi.com Derivatives have shown potent cytotoxic effects against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and Km-12 (colon cancer). nih.govnih.gov The mechanism often involves the induction of cell cycle arrest and apoptosis. nih.gov For instance, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been found to inhibit cyclin-dependent kinases CDK2 and/or CDK9, leading to cell cycle disruption. nih.gov Other studies have identified derivatives that inhibit Tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and survival. nih.gov Notably, some of the most potent compounds exhibit antiproliferative activity at low micromolar concentrations while showing no significant effect on the proliferation of normal cells. mdpi.com

Table 2: In Vitro Antiproliferative Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound Target Cell Line IC₅₀ (µM)
9a HCT-116 2.59
C03 Km-12 0.304

Data compiled from studies on various 1-phenyl-pyrazolo[3,4-b]pyridine derivatives. mdpi.comnih.govnih.gov

In Vitro Apoptotic Effects of this compound Remain Uncharacterized

Despite extensive research into the broader family of pyrazolo[3,4-b]pyridine derivatives for their potential anticancer properties, specific in vitro studies detailing the induction of cell apoptosis by the compound this compound are not available in the current scientific literature.

The pyrazolo[3,4-b]pyridine scaffold is a significant area of interest in medicinal chemistry due to its structural similarity to purine bases, suggesting potential interactions with various biological targets. Numerous studies have demonstrated the pro-apoptotic capabilities of various substituted pyrazolo[3,4-b]pyridine analogs in a range of cancer cell lines.

For instance, certain derivatives have been shown to induce apoptosis through mechanisms such as cell cycle arrest at different phases and the inhibition of critical cellular processes like microtubule polymerization. One notable study on a pyrazolo[3,4-b]pyridin-6-one derivative, identified as I2, revealed its ability to trigger apoptosis by disrupting microtubule dynamics. Other research has highlighted compounds like 9a and 14g, which are also derivatives of the core pyrazolo[3,4-b]pyridine structure, as inducers of apoptosis in HeLa, MCF7, and HCT-116 cancer cells. Furthermore, some analogs have been observed to modulate the expression of key apoptotic regulatory proteins, such as those belonging to the Bcl-2 family, thereby shifting the cellular balance towards programmed cell death.

However, it is crucial to note that the specific chemical structure, including the nature and position of substituents on the pyrazolo[3,4-b]pyridine core, plays a pivotal role in determining the biological activity and mechanism of action of these compounds. The presence of a ketone group at the 3-position and a phenyl group at the 1-position, as in this compound, defines a unique chemical entity. Without direct experimental investigation into this particular compound, any extrapolation of the apoptotic activities of its analogs would be purely speculative.

Therefore, a comprehensive understanding of the molecular interactions and biochemical mechanisms related to the induction of cell apoptosis by this compound awaits dedicated in vitro studies. Such research would be necessary to elucidate its potential effects on cancer cells and to determine the specific pathways through which it might exert any cytotoxic or pro-apoptotic activity.

Emerging Applications and Future Research Directions in Pyrazolo 3,4 B Pyridin 3 One Chemistry

Pyrazolo[3,4-b]pyridin-3-one as Scaffolds for Chemical Biology Probes

The pyrazolo[3,4-b]pyridine core is an attractive scaffold for the design of chemical biology probes due to its rigid, planar structure and tunable photophysical properties. These probes are instrumental in visualizing and understanding complex biological processes at the molecular level.

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been successfully employed as fluorescent probes for biological imaging. For instance, novel pyrazolo[3,4-b]pyridines have been synthesized and shown to exhibit high and selective binding to β-amyloid plaques, which are hallmarks of Alzheimer's disease. mdpi.comresearchgate.net Specifically, dimethylamino- and pyrene-substituted derivatives demonstrated significant fluorescence upon binding to these plaques in brain tissue samples from Alzheimer's patients. mdpi.comresearchgate.net This highlights the potential of the pyrazolo[3,4-b]pyridine scaffold in developing diagnostic tools for neurodegenerative diseases. mdpi.com The core structure allows for systematic modifications to optimize binding affinity, selectivity, and fluorescent properties for specific biological targets.

Development of Fluorescent Probes and Chemosensors based on Pyrazolo[3,4-b]pyridine

The inherent fluorescence of many pyrazolo[3,4-b]pyridine derivatives makes them ideal candidates for the development of chemosensors for detecting various analytes, particularly metal ions. These sensors often operate via mechanisms such as photoinduced electron transfer (PET) or twisted intramolecular charge transfer (TICT), leading to a measurable change in fluorescence upon analyte binding. acs.orgmdpi.com

Several studies have reported the synthesis of pyrazolo[3,4-b]pyridine-based fluorescent probes for the detection of metal cations. For example, 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been developed as reversible chemosensors for the nanomolar detection of Cu²⁺. acs.orgnih.gov These probes exhibit strong blue light emission and operate through a fluorescence quenching mechanism upon coordination with metal ions like Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺. acs.orgnih.gov Another study detailed a fluorescent sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative for the detection of Zn²⁺ cations, which showed a 13-fold increase in fluorescence quantum yield upon binding. mdpi.com The modular nature of the pyrazolo[3,4-b]pyridine scaffold allows for the incorporation of various recognition moieties to achieve selectivity for different ions.

Below is a table summarizing the performance of selected pyrazolo[3,4-b]pyridine-based fluorescent probes for metal ion detection.

Probe StructureTarget AnalyteDetection MechanismLimit of Detection (LOD)Reference
4-phenyl-substituted 1,7-dipyridinyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridineCu²⁺Fluorescence Quenching26 nM acs.orgnih.gov
1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline with dipicolylamineZn²⁺Fluorescence Enhancement1.93 x 10⁻⁷ M mdpi.com
bis-(pyridin-2-yl-methyl)(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amineZn²⁺, Mg²⁺Retarded Electron TransferNot Specified uj.edu.pl

Advanced Synthetic Methodologies for Novel Pyrazolo[3,4-b]pyridin-3-one Scaffolds

The growing interest in pyrazolo[3,4-b]pyridines has spurred the development of advanced and efficient synthetic methodologies to access novel and diverse scaffolds. These methods often focus on improving yields, reducing reaction times, and employing environmentally benign conditions.

A common and versatile approach to the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the construction of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core. nih.govmdpi.com This is typically achieved by reacting a substituted 5-aminopyrazole with a 1,3-bis-electrophilic three-carbon synthon. nih.govbiorxiv.org Various catalysts and reaction conditions have been explored to optimize this transformation. For instance, microwave-assisted, solvent-free conditions have been successfully used to synthesize fluorescent 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines in good yields. acs.orgnih.gov

Multi-component reactions (MCRs) have also emerged as a powerful tool for the one-pot synthesis of highly substituted pyrazolo[3,4-b]pyridines. researchgate.net These reactions offer advantages in terms of operational simplicity and atom economy. Furthermore, novel strategies such as the reaction of 5-aminopyrazoles with azlactones in a superbasic medium (t-BuOK/DMSO) have been developed for the efficient one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones. beilstein-archives.org The use of catalysts like ZrCl₄ has also been reported for the cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones to yield novel pyrazolo[3,4-b]pyridines. mdpi.comresearchgate.net

Computational Design and Predictive Modeling for Pyrazolo[3,4-b]pyridin-3-one Analogues

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of pyrazolo[3,4-b]pyridine analogues for various applications, particularly in drug discovery. rsc.orgnih.gov These in silico methods allow for the prediction of molecular properties, binding affinities, and potential biological activities, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Techniques such as pharmacophore mapping, molecular docking, and molecular dynamics (MD) simulations are widely employed. nih.gov For example, a study on pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors utilized computer-aided drug design (CADD) to guide the synthesis of 38 derivatives. rsc.orgnih.gov Molecular docking studies helped to elucidate the binding modes of these compounds within the active site of the target kinase, revealing key interactions such as hydrogen bonding from the pyrazole moiety and π-π stacking from the pyridine ring. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of pyrazolo[3,4-b]pyridine derivatives with their biological activities. These predictive models can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological evaluation. The overarching goal of these computational approaches is to accelerate the discovery of novel pyrazolo[3,4-b]pyridine-based compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. nih.gov

Q & A

Q. What are the established synthetic routes for 1-phenyl-2H-pyrazolo[3,4-b]pyridin-3-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclization reactions. For example, pyrano[2,3-b]pyridine precursors can react with substituted pyrazoles under reflux in solvents like n-butanol, catalyzed by p-toluenesulfonic acid, yielding fused pyrazolo-pyridine systems . Key parameters include:

  • Temperature : Prolonged reflux (e.g., 42 hours) improves cyclization efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic substitution in intermediate steps .
  • Purification : Column chromatography with hexane/ethyl acetate mixtures (98:2) or recrystallization from acetonitrile ensures high purity .
    Yield optimization requires balancing reaction time, stoichiometry, and catalyst loading.

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to validate the structure of pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • 1H NMR : Aromatic proton signals in the δ 7.0–8.5 ppm range confirm the pyrazole and pyridine rings. Methyl groups (e.g., at C3/C6 positions) appear as singlets near δ 2.1–2.5 ppm .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) groups validate functional groups in intermediates .
  • Mass spectrometry : Molecular ion peaks ([M+H]+) align with theoretical molecular weights (e.g., 177.16 g/mol for methyl-substituted derivatives) .

Q. What safety protocols are critical when handling pyrazolo[3,4-b]pyridine derivatives in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Use NIOSH-approved respirators for fine powders and nitrile gloves to prevent dermal exposure .
  • Ventilation : Perform reactions in fume hoods due to potential release of volatile byproducts (e.g., HCl gas during hydrochlorination steps) .
  • Waste disposal : Segregate halogenated waste (e.g., chloro-derivatives) and consult hazardous waste guidelines for incineration .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

  • Dihedral angles : The pyrazole and pyridine rings in 3,4,6-trimethyl-1-phenyl derivatives form a near-planar structure (dihedral angle: 9.33°) .
  • Packing interactions : Offset π-π stacking (face-to-face distance: 3.45 Å) stabilizes the crystal lattice .
  • Bond lengths : Normalized C-N (1.33–1.37 Å) and C-C (1.39–1.42 Å) distances confirm aromaticity .
    Discrepancies between computational models (e.g., DFT) and experimental data can indicate solvent effects or polymorphism.

Q. What strategies address low yields in multi-step syntheses of pyrazolo[3,4-b]pyridine-based pharmacophores?

Methodological Answer:

  • Intermediate trapping : Use HCl to precipitate intermediates (e.g., hydrochloride salts) for purification .
  • Catalyst screening : Transition metals (e.g., Pd/C) or acidic resins may enhance cyclization efficiency .
  • Reaction monitoring : TLC or HPLC-MS identifies side products (e.g., dehalogenated byproducts) early .
    For example, adjusting HCl concentration during hydrochlorination improved yields from 52.7% to >70% in related pyrazolo-pyrimidine syntheses .

Q. How do structural modifications (e.g., fluorination) impact the biological activity of pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • Fluorine substitution : Introducing fluoro groups at C6 enhances metabolic stability and target binding (e.g., kinase inhibition) via hydrophobic interactions .
  • Pyrazole N-alkylation : Methyl or ethyl groups at N1 improve solubility without compromising activity .
  • SAR studies : Comparative assays (e.g., IC50 values) for 5-iodo vs. 5-cyano derivatives reveal halogen bonding’s role in potency .

Q. How can conflicting toxicity data for pyrazolo[3,4-b]pyridine derivatives be reconciled?

Methodological Answer:

  • Acute toxicity assays : OECD Guideline 423 testing in rodents identifies LD50 discrepancies due to impurities .
  • Genotoxicity : Ames tests with S9 metabolic activation clarify false positives from reactive intermediates .
  • Dose-dependent effects : Subchronic studies (28-day exposure) differentiate hepatotoxicity (ALT/AST elevation) from transient inflammation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.